N6-Benzyl-5'-ethylcarboxamido Adenosine
Overview
Description
N6-Benzyl-5'-ethylcarboxamido Adenosine (BEA) is an adenosine derivative that has been studied for its potential therapeutic applications. It is a purine nucleoside, a type of organic compound that is found in all living organisms, and is composed of adenine, ribose, and a benzyl group. BEA has been investigated for its use in various areas of research, including its effects on cell signaling, its role in inflammation, and its ability to modulate the immune system.
Scientific Research Applications
Chronic Pain Management
Research suggests that A3 adenosine receptor agonists can serve as antinociceptive agents, providing pain relief in various chronic pain models .
Rheumatoid Arthritis Treatment
Clinical development is underway for A3 adenosine receptor agonists as treatments for rheumatoid arthritis due to their anti-inflammatory properties .
Psoriasis Therapy
These agonists are also being explored as therapeutic agents for psoriasis, a chronic autoimmune skin disease .
Ophthalmology
In ophthalmology, there’s potential application in treating glaucoma, a condition that damages the eye’s optic nerve .
Oncology
A3 adenosine receptor agonists are under investigation for their use in treating hepatocellular carcinoma, a type of liver cancer .
Anti-Cancer Mechanisms
These compounds may induce apoptosis in cancer cells via molecular mechanisms involving the deregulation of signaling pathways like Wnt and NF-κB .
Inflammatory Diseases
Due to their ability to modulate inflammatory responses, A3 adenosine receptor agonists are being studied for their efficacy in various inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of N6-Benzyl-5’-ethylcarboxamido Adenosine is the A3 adenosine receptor . This receptor is a protein that plays a crucial role in many biological functions such as signal transduction and regulation of heart rate.
Mode of Action
N6-Benzyl-5’-ethylcarboxamido Adenosine acts as a selective agonist for the A3 adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N6-Benzyl-5’-ethylcarboxamido Adenosine binds to the A3 adenosine receptor, activating it.
properties
IUPAC Name |
(2S,4S,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13?,14-,15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHDYJFDZYHAMR-XODXHAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676268 | |
Record name | (2S,4S,5R)-5-[6-(Benzylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152918-32-6 | |
Record name | (2S,4S,5R)-5-[6-(Benzylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.